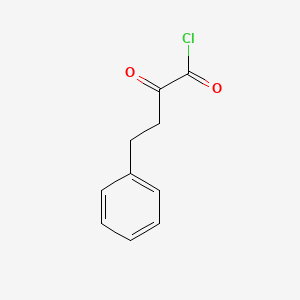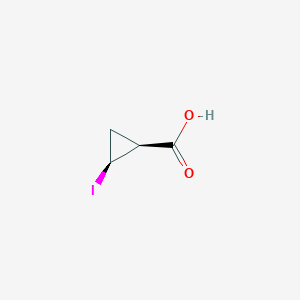
Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate
Descripción general
Descripción
Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate is a synthetic intermediate useful for pharmaceutical synthesis . It is a part of the 2-aminothiazole class of organic medicinal compounds, which are utilized as starting materials for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the use of FTIR and NMR (1H and 13C) for characterization . The yield percentage and melting point are important parameters in the synthesis process .Molecular Structure Analysis
The molecular formula of Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate is C6H8N2O2S . The InChI Key is XHFUVBWCMLLKOZ-UHFFFAOYSA-N . The SMILES string is CCOC(=O)C1=CSC(N)=N1 .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate include a pale cream to cream to pale yellow appearance . The assay (HPLC) is ≥97.5% . The form is a powder and the melting point is 174.0-181.0°C .Aplicaciones Científicas De Investigación
Synthetic Chemistry
Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate serves as a foundational compound in synthetic chemistry. Dovlatyan et al. (2004) demonstrated its use in the synthesis of 2-acetyl(arylsulfonyl)amino derivatives through acylation, illustrating its versatility in creating complex molecules (Dovlatyan et al., 2004). Similarly, Boy and Guernon (2005) utilized this compound as a precursor for the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, highlighting its role in generating a wide range of chemical structures (Boy & Guernon, 2005).
Antimicrobial Applications
Desai et al. (2019) explored modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate for antimicrobial properties. The study conducted an antimicrobial study against various strains of bacteria and fungi, indicating its potential in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Corrosion Inhibition
Raviprabha and Bhat (2019) investigated the use of a similar compound, ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, for corrosion inhibition of AA6061 alloy in acidic media. This study highlights the potential of thiazole derivatives in industrial applications, particularly in protecting metals from corrosion (Raviprabha & Bhat, 2019).
Molecular Synthesis
Baker and Williams (2003) demonstrated the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ethyl 2-bromo-1,3-thiazole-5-carboxylate, further emphasizing the compound's role in molecular synthesis and chemical innovation (Baker & Williams, 2003).
Antituberculosis Activity
Jeankumar et al. (2013) synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates and evaluated them for antituberculosis activity. This suggests its potential use in medicinal chemistry for developing new treatments against tuberculosis (Jeankumar et al., 2013).
Direcciones Futuras
The future directions for Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate could involve further exploration of its potential therapeutic roles. As a part of the 2-aminothiazole class of organic medicinal compounds, it could be utilized as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Propiedades
IUPAC Name |
ethyl 2-amino-4-[(4-chlorophenyl)methyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)11-10(16-13(15)19-11)7-8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLDGMBIYKDQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


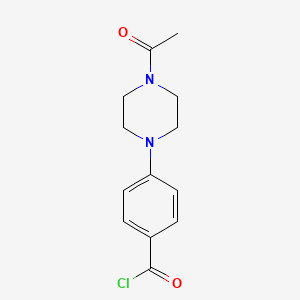
![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407556.png)
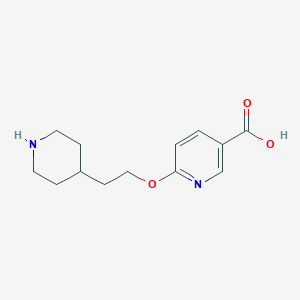
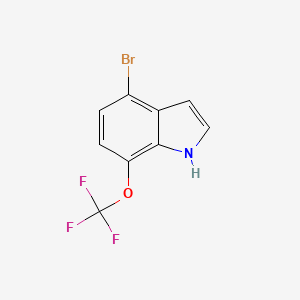

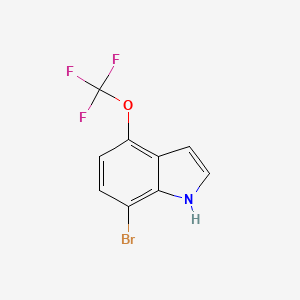

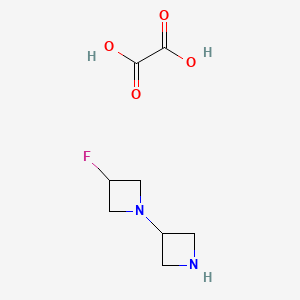
![tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B1407567.png)
